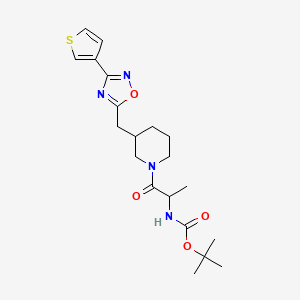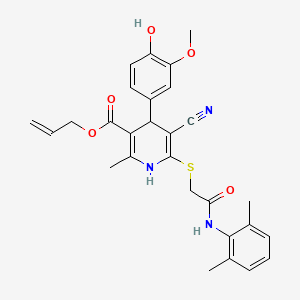![molecular formula C11H9ClN2O2S2 B2962979 ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate CAS No. 306979-51-1](/img/structure/B2962979.png)
ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzoate is a chemical compound with a total of 28 bonds. It contains 19 non-Hydrogen bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 aromatic ester .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The reaction conditions were optimized with respect to base, temperature, and reaction time .Molecular Structure Analysis
The molecular structure of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzoate includes a total of 27 atoms; 9 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, 2 Sulfur atoms, and 1 Chlorine atom . The InChI Code for this compound is1S/C11H9ClN2O2S2/c1-2-16-11(15)7-3-5-8(6-4-7)13-10-9(12)14-18-17-10/h3-6H,2H2,1H3/b13-10- . Chemical Reactions Analysis
The substituents (Me, Hal, CN, and NO2) on the aminoazine had little effect on the product yields in nearly all cases . More research is needed to fully understand the chemical reactions involving this compound.Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzoate include a molecular weight of 300.79 . The compound is solid in physical form . More detailed properties like melting point, boiling point, and density are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Photochemical Properties and Singlet Oxygen Activation
Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate and related compounds have been studied for their photochemical properties. Notably, these compounds exhibit fluorescence and are capable of activating singlet oxygen, which is significant in various chemical processes, including photo-oxidation reactions. This feature makes them potentially valuable in the field of photochemistry and materials science (Amati et al., 2010).
Antimicrobial Applications
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for antimicrobial activities. These compounds have shown effectiveness against various bacteria and fungi, indicating potential as antimicrobial agents (Desai et al., 2007).
Synthesis of Novel Compounds
The compound has been used as a precursor in the synthesis of various novel organic molecules. Its reactivity and structural features make it a valuable starting material in organic synthesis, leading to the creation of diverse chemical entities with potential applications in pharmaceuticals and materials science (Boy & Guernon, 2005).
Anticancer Research
Another significant application is in the field of anticancer research. Derivatives of this compound have been synthesized and assessed for their cytotoxicity against various cancer cell lines. Some of these derivatives have shown promising antiproliferative potential, making them potential candidates for the development of new anticancer therapies (Gad et al., 2020).
Antiplatelet Activity
Research has also explored the use of related compounds in developing novel antiplatelet drug candidates. These studies focus on their ability to inhibit platelet aggregation, a crucial factor in the prevention of thrombotic disorders (Chen et al., 2008).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Wirkmechanismus
Target of Action
The primary targets of ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound undergoes ring transformation of (4-chloro-5h-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles . The transformation can be mediated using HBr (g), HCl (g) or BnEt3NCl .
Result of Action
As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and presence of other molecules can potentially affect the action of this compound .
Eigenschaften
IUPAC Name |
ethyl 4-[(4-chlorodithiazol-5-ylidene)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c1-2-16-11(15)7-3-5-8(6-4-7)13-10-9(12)14-18-17-10/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKMSZUENTPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C(=NSS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821900 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2962899.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2962902.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2962905.png)
![3-[[1-(2-Methoxyacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2962909.png)
![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)


![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine](/img/structure/B2962915.png)
![(Z)-methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2962917.png)
